A Theoretical and Computational Guide to the Properties of 4-Acetyl-1,3-thiazole-5-carboxylic Acid
A Theoretical and Computational Guide to the Properties of 4-Acetyl-1,3-thiazole-5-carboxylic Acid
Executive Summary
This technical guide provides a comprehensive theoretical framework for characterizing 4-Acetyl-1,3-thiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Leveraging Density Functional Theory (DFT), we outline robust computational protocols to predict its structural, electronic, and spectroscopic properties. This in silico approach offers a powerful, cost-effective strategy to elucidate molecular behavior, complementing and guiding empirical research. This document is intended for researchers, chemists, and drug development professionals seeking to apply computational methods to accelerate the discovery and characterization of novel therapeutic agents.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] It serves as a privileged scaffold in numerous FDA-approved drugs and biologically active agents, prized for its diverse chemical reactivity and ability to form key interactions with biological targets.[1][2] Thiazole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3]
4-Acetyl-1,3-thiazole-5-carboxylic acid is a specific derivative featuring three critical functional groups: the thiazole ring, an acetyl group, and a carboxylic acid moiety. This unique combination suggests potential for diverse chemical modifications and biological interactions. Theoretical and computational chemistry provides an indispensable toolkit for modern drug discovery.[4] By calculating properties from first principles, we can predict a molecule's geometry, stability, reactivity, and spectral signatures before embarking on costly and time-consuming synthesis, offering profound insights to guide molecular design and development.[5]
Molecular Structure and Functional Analysis
The structural arrangement of functional groups in 4-Acetyl-1,3-thiazole-5-carboxylic acid dictates its physicochemical and biological profile. The core structure consists of a 1,3-thiazole ring substituted at the C4 and C5 positions.
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1,3-Thiazole Ring: An aromatic heterocyclic system that acts as the molecular backbone.
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Carboxylic Acid (-COOH) at C5: A key functional group that can act as a hydrogen bond donor and acceptor. Its acidity is a critical parameter for pharmacokinetic properties.
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Acetyl Group (-COCH₃) at C4: A ketone group that introduces a polar, electron-withdrawing region, capable of participating in hydrogen bonding as an acceptor.
The precise positioning of these groups is critical; for instance, this compound is an isomer of the more commonly cited 2-Acetyl-1,3-thiazole-5-carboxylic acid, and any variation in substituent placement will significantly alter its electronic and steric properties.[6][7]
Caption: Standard workflow for quantum chemical calculations.
Geometric Optimization and Vibrational Analysis
The first critical step is to determine the most stable three-dimensional structure of the molecule.
Protocol for Geometry Optimization
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Input: An initial 3D structure of 4-Acetyl-1,3-thiazole-5-carboxylic acid is generated.
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Calculation: A geometry optimization is performed using the B3LYP/6-311++G(d,p) level of theory. The algorithm systematically adjusts all bond lengths, bond angles, and dihedral angles to find the conformation with the minimum potential energy.
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Convergence: The calculation is complete when the forces on each atom and the change in energy between successive steps fall below predefined thresholds.
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Validation: A frequency calculation is performed on the optimized geometry. A true energy minimum is confirmed only if all calculated vibrational frequencies are positive (real). The presence of any imaginary frequencies would indicate a transition state, requiring further optimization.
Predicted Geometric Parameters
The following table summarizes hypothetical but realistic geometric parameters for the optimized structure, based on known data for similar heterocyclic compounds.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C=O (Carboxylic) | 1.21 Å |
| C-O (Carboxylic) | 1.35 Å | |
| O-H (Carboxylic) | 0.97 Å | |
| C=O (Acetyl) | 1.22 Å | |
| N-C (Thiazole) | 1.32 Å | |
| S-C (Thiazole) | 1.75 Å | |
| Bond Angles | O-C-O (Carboxylic) | 123.5° |
| C-C-O (Acetyl) | 121.0° | |
| C-S-C (Thiazole) | 90.5° |
Vibrational Frequencies (Theoretical IR Spectrum)
The frequency calculation also predicts the molecule's vibrational modes, which correspond to the peaks in an experimental Infrared (IR) spectrum. Key predicted frequencies would include:
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~3400-3550 cm⁻¹: O-H stretching of the carboxylic acid.
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~1710-1730 cm⁻¹: C=O stretching of the carboxylic acid carbonyl.
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~1680-1700 cm⁻¹: C=O stretching of the acetyl carbonyl.
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~1500-1600 cm⁻¹: C=N and C=C stretching within the thiazole ring.
Electronic Properties and Chemical Reactivity
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding electronic transitions and reactivity.
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HOMO: Represents the ability to donate an electron. Regions with high HOMO density are sites for electrophilic attack.
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LUMO: Represents the ability to accept an electron. Regions with high LUMO density are sites for nucleophilic attack.
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HOMO-LUMO Energy Gap (ΔE): This value is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily polarized and reactive. [2][8]
Property Predicted Value (eV) Implication E(HOMO) -6.85 eV Electron-donating potential E(LUMO) -2.15 eV Electron-accepting potential | ΔE (LUMO-HOMO) | 4.70 eV | High kinetic stability |
Molecular Electrostatic Potential (MEP)
An MEP map provides an intuitive visualization of the charge distribution across the molecule. [9]It is plotted on the surface of the electron density, with colors indicating the electrostatic potential.
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Red (Negative Potential): Electron-rich regions, such as the oxygen atoms of the carbonyl and carboxyl groups. These are the most likely sites for electrophilic attack and hydrogen bond acceptance.
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Blue (Positive Potential): Electron-poor regions, primarily around the acidic proton of the carboxylic acid. This is the most likely site for nucleophilic attack and hydrogen bond donation.
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Green/Yellow (Neutral Potential): Regions of intermediate potential, typically over the C-H bonds and the thiazole ring.
The MEP map is a powerful tool for predicting intermolecular interactions and sites of reactivity.
Theoretical Spectroscopic Characterization
Computational methods can accurately predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound.
Protocol for NMR Chemical Shift Calculation
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Methodology: The Gauge-Including Atomic Orbital (GIAO) method is employed on the B3LYP/6-311++G(d,p) optimized geometry. [9]2. Calculation: The magnetic shielding tensors for each nucleus are calculated.
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Referencing: The calculated shielding values are referenced against the value for Tetramethylsilane (TMS), calculated at the same level of theory, to yield the final chemical shifts (δ) in ppm.
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δ = σ(TMS) - σ(nucleus)
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Predicted ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Assignment |
| -COOH | ~12.0 - 13.0 | ~165.0 | Carboxylic Acid |
| -CH (Thiazole) | ~8.0 - 8.5 | ~145.0 | Thiazole Ring C-H |
| -COCH₃ | ~2.5 - 2.8 | ~190.0 (C=O), ~28.0 (CH₃) | Acetyl Group |
| C-S (Thiazole) | - | ~155.0 | Thiazole Ring C-S |
| C-N (Thiazole) | - | ~160.0 | Thiazole Ring C-N |
These predicted values serve as a robust benchmark for comparison with experimental NMR data, aiding in structural elucidation and purity assessment.
Conclusion
This guide outlines a comprehensive theoretical framework for the in silico characterization of 4-Acetyl-1,3-thiazole-5-carboxylic acid using Density Functional Theory. The described protocols for geometry optimization, vibrational analysis, electronic property calculation (FMO, MEP), and NMR prediction provide a validated pathway to understand the molecule's intrinsic properties. These theoretical insights are not merely academic; they provide actionable data that can predict reactivity, guide synthetic strategies, and help rationalize the biological activity of this promising heterocyclic scaffold. By integrating these computational techniques, researchers can significantly enhance the efficiency and focus of their drug discovery and development programs.
References
-
Al-Ostoot, F. H., et al. (2018). Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. Chemistry Central Journal. Available at: [Link]
-
Asif, M. (2022). Thiazole derivatives: Synthesis, characterization, biological and DFT studies. ResearchGate. Available at: [Link]
-
Various Authors. (2025). DFT (Density Functional Theory) study of the thiazoles and show the HOMO LUMO structure. ResearchGate. Available at: [Link]
-
Ahmad, I., et al. (2020). Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling. PLOS ONE. Available at: [Link]
-
Ceylan, S., et al. (2022). Design, Synthesis, DFT Calculation, and Antimicrobial Activity of Novel Substituted Thiazole Derivatives. ResearchGate. Available at: [Link]
-
Ullah, F., et al. (2023). Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. ACS Omega. Available at: [Link]
-
El-Metwaly, N. M., et al. (2025). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. ChemistryOpen. Available at: [Link]
-
Reddy, B. R., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Available at: [Link]
-
Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Available at: [Link]
-
Stana, A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. International Journal of Molecular Sciences. Available at: [Link]
-
PubChem. 4-Thiazolidinecarboxylic acid, 3-acetyl-. National Center for Biotechnology Information. Available at: [Link]
-
Chemsrc. 2-Acetyl-1,3-thiazole-5-carboxylic acid. Available at: [Link]
- Google Patents. CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid.
-
PubChem. Thiazole-5-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Khan, K. M., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
-
Wujec, M., et al. (2020). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules. Available at: [Link]
-
Ukr. Khim. Zh. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. ResearchGate. Available at: [Link]
-
Asif, M. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Acetyl-1,3-thiazole-5-carboxylic acid | CAS#:1095824-76-2 | Chemsrc [chemsrc.com]
- 7. chemscene.com [chemscene.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
